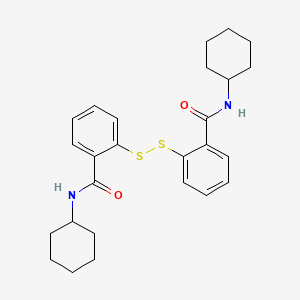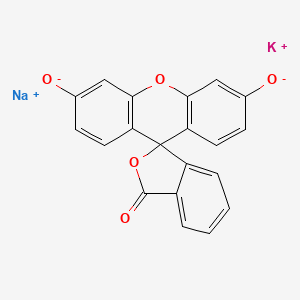
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is a complex organic compound known for its unique structural properties. It is a derivative of fluorescein, a synthetic organic compound used as a fluorescent tracer in various applications. The compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt typically involves the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then neutralized with potassium and sodium hydroxides to form the potassium sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming a dihydro derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology
In biological research, the compound is used as a fluorescent marker to study cellular processes, track the movement of molecules within cells, and visualize the structure of biological tissues.
Medicine
In medicine, it is used in diagnostic imaging to highlight structures in the body, such as blood vessels and organs, during procedures like angiography.
Industry
In industrial applications, the compound is used in the manufacturing of fluorescent inks, dyes, and paints. It is also used in the production of optical brighteners for textiles and paper.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the light energy and re-emits it at a longer wavelength, producing fluorescence. This property is utilized in various imaging and diagnostic techniques to visualize structures and processes that are otherwise invisible.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties but without the spiro structure.
Eosin Y: Another fluorescent dye with a similar structure but different substituents on the aromatic rings.
Rhodamine B: A fluorescent dye with a different core structure but similar applications in imaging and diagnostics.
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure enhances its stability and fluorescence efficiency compared to other similar compounds.
Propiedades
Número CAS |
71701-20-7 |
|---|---|
Fórmula molecular |
C20H10KNaO5 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
potassium;sodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H12O5.K.Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |
Clave InChI |
HYAUTZFSPWTFKS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



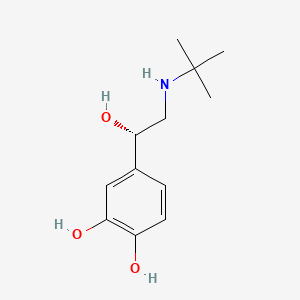
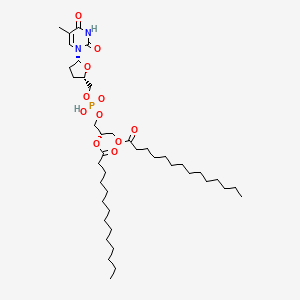

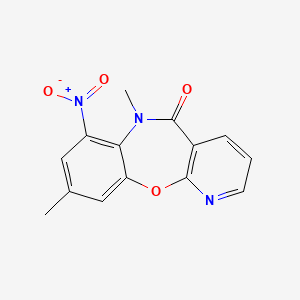
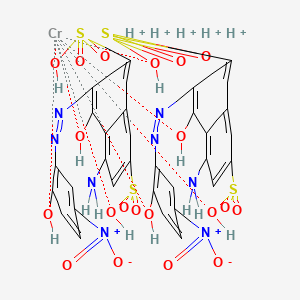
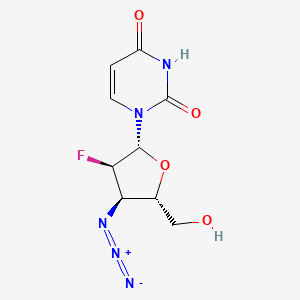
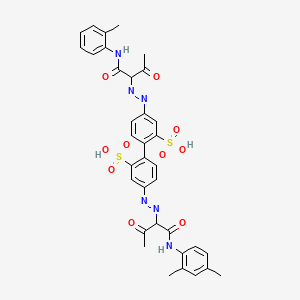
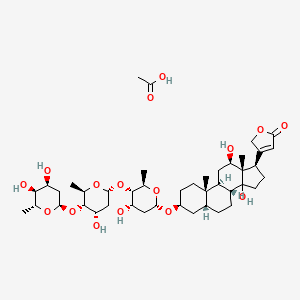
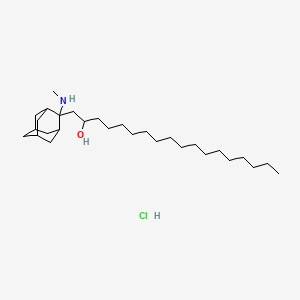
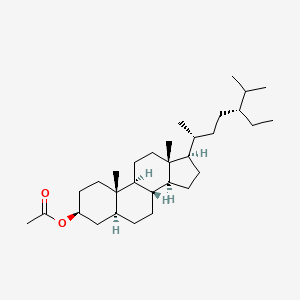
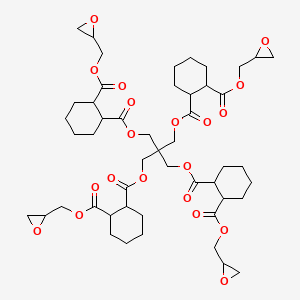
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
